Cas no 901246-31-9 (8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo4,3-cquinoline)

8-Bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a brominated pyrazoloquinoline derivative with potential applications in medicinal chemistry and materials science. Its structural framework combines a pyrazole ring fused to a quinoline core, offering a versatile scaffold for further functionalization. The presence of bromine at the 8-position enhances reactivity for cross-coupling reactions, while the 4-methylphenyl and phenyl substituents contribute to steric and electronic modulation. This compound may serve as an intermediate in the synthesis of biologically active molecules or optoelectronic materials due to its rigid, conjugated system. Its well-defined structure and synthetic accessibility make it a valuable building block for research in heterocyclic chemistry.
8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo4,3-cquinoline structure
901246-31-9 structure
Product Name:8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo4,3-cquinoline
CAS No:901246-31-9
MF:C23H16BrN3
MW:414.29724407196
CID:6462434
Update Time:2025-05-20

8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo4,3-cquinoline Chemical and Physical Properties

Names and Identifiers

    • 8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo4,3-cquinoline
    • 8-bromo-3-(4-methylphenyl)-1-phenylpyrazolo[4,3-c]quinoline
    • Inchi: 1S/C23H16BrN3/c1-15-7-9-16(10-8-15)22-20-14-25-21-12-11-17(24)13-19(21)23(20)27(26-22)18-5-3-2-4-6-18/h2-14H,1H3
    • InChI Key: QASOGENSUKHHTE-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(Br)=CC=2)C2N(C3=CC=CC=C3)N=C(C3=CC=C(C)C=C3)C=2C=1

8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo4,3-cquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3407-1325-2μmol
8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
901246-31-9
2μmol
$57.0 2023-09-10
Life Chemicals
F3407-1325-5μmol
8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
901246-31-9
5μmol
$63.0 2023-09-10
Life Chemicals
F3407-1325-10μmol
8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
901246-31-9
10μmol
$69.0 2023-09-10
Life Chemicals
F3407-1325-20μmol
8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
901246-31-9
20μmol
$79.0 2023-09-10
Life Chemicals
F3407-1325-1mg
8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
901246-31-9
1mg
$54.0 2023-09-10
Life Chemicals
F3407-1325-2mg
8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
901246-31-9
2mg
$59.0 2023-09-10
Life Chemicals
F3407-1325-3mg
8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
901246-31-9
3mg
$63.0 2023-09-10
Life Chemicals
F3407-1325-4mg
8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
901246-31-9
4mg
$66.0 2023-09-10
Life Chemicals
F3407-1325-5mg
8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
901246-31-9
5mg
$69.0 2023-09-10
Life Chemicals
F3407-1325-10mg
8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
901246-31-9
10mg
$79.0 2023-09-10

Additional information on 8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo4,3-cquinoline

Introduction to 8-Bromo-3-(4-Methylphenyl)-1-Phenyl-1H-Pyrazolo[4,3-c]quinoline (CAS No. 901246-31-9)

8-Bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS No. 901246-31-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoloquinolines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the bromine substitution and the presence of aromatic rings, contribute to its intriguing properties and make it a valuable subject of study.

The 8-bromo substitution on the pyrazoloquinoline scaffold is particularly noteworthy, as it can influence the compound's pharmacokinetic properties, such as solubility, metabolic stability, and binding affinity to target proteins. The 3-(4-methylphenyl) and 1-phenyl substituents further enhance the molecule's lipophilicity and overall structural complexity, which can be crucial for optimizing its biological activity and selectivity.

Recent studies have explored the potential of 8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline in various therapeutic areas. One of the most promising applications is in the treatment of neurodegenerative diseases. Research has shown that this compound exhibits potent neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can effectively inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.

In addition to its neuroprotective properties, 8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has also been investigated for its anti-inflammatory and anti-cancer activities. Preclinical studies have shown that this compound can selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. A notable study in Cancer Research reported that 8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline exhibits significant cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy.

The pharmacological profile of 8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has been further characterized through extensive in vitro and in vivo experiments. These studies have revealed that the compound possesses favorable pharmacokinetic properties, such as good oral bioavailability and low toxicity. Moreover, its ability to cross the blood-brain barrier makes it a promising candidate for central nervous system (CNS) disorders.

In terms of synthetic methods, several approaches have been developed to efficiently produce 8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline on a laboratory scale. One common method involves the condensation of 2-aminoquinoline with an appropriate aldehyde or ketone followed by cyclization under acidic conditions. Recent advancements in synthetic chemistry have also led to more streamlined and scalable synthetic routes, which are crucial for large-scale production and clinical development.

The potential therapeutic applications of 8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline have prompted several pharmaceutical companies to invest in its development. Clinical trials are currently underway to evaluate its safety and efficacy in treating various diseases. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses.

In conclusion, 8-bromo-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS No. 901246-31-9) represents a promising lead compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd